

Application Notes: Tracking Cholecystokinin Receptor Dynamics with Fluorescently Labeled CCK-8

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Compound of Interest

Compound Name: Cholecystokinin (26-33) (free acid)

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Abstract: This document provides detailed protocols and application notes for the use of fluorescently labeled cholecystokinin-8 (CCK-8) in the study of its G protein-coupled receptors (GPCRs), CCK1R and CCK2R. We outline methods for live-cell imaging of receptor binding, internalization, and trafficking. These techniques are crucial for researchers in cell biology, pharmacology, and drug development, enabling the quantitative analysis of receptor dynamics in response to ligand stimulation.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system.[1] Its biological effects are mediated through two primary GPCR subtypes: the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R).[2] These receptors are involved in physiological processes including digestion, satiety, anxiety, and memory.[1][3] Given their roles, CCK receptors are significant targets for therapeutic intervention.

Studying the spatiotemporal dynamics of these receptors—how they move and where they are located on and within the cell over time—is essential for understanding their function and for developing effective drugs. Fluorescently labeling the native ligand, CCK-8, provides a powerful tool to directly visualize and quantify receptor binding, agonist-induced internalization, and subsequent intracellular trafficking in living cells using techniques like confocal microscopy.[4] [5]

Principle of the Method

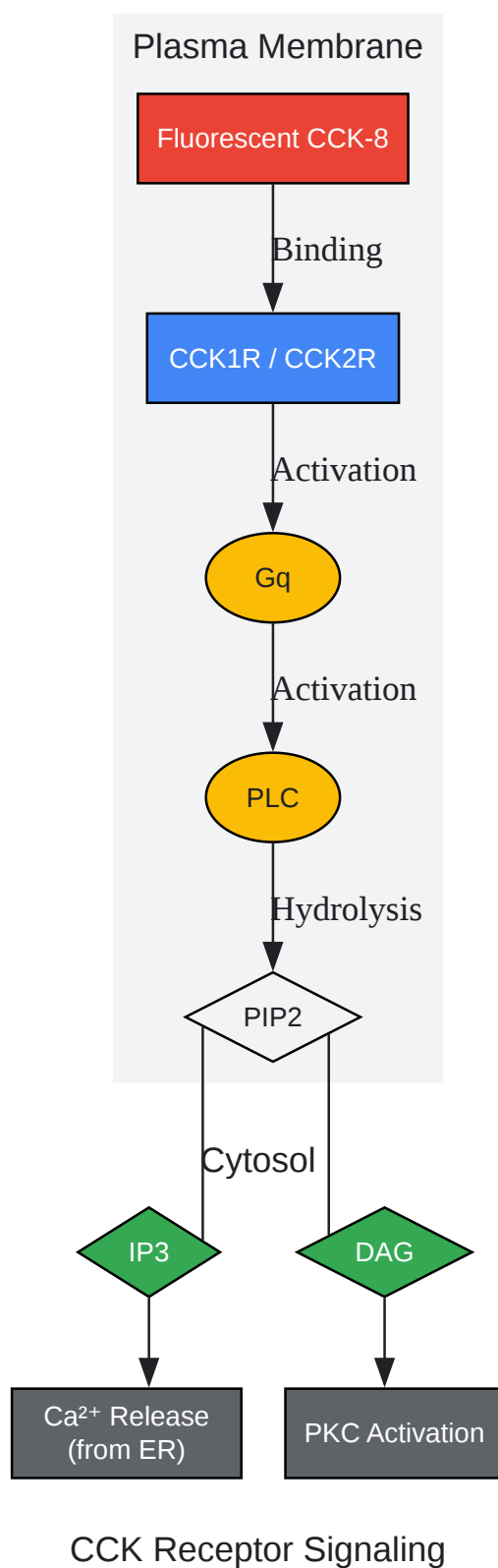
The core principle involves using a CCK-8 peptide covalently linked to a bright, photostable fluorophore (e.g., an Alexa Fluor™ or Cy™ dye). This fluorescent ligand retains high binding affinity for its target receptor. When introduced to live cells expressing CCK receptors, the labeled CCK-8 first binds to receptors on the plasma membrane. This interaction can be visualized as fluorescence localized to the cell surface.

Upon agonist binding, the ligand-receptor complex is activated, triggering downstream signaling and initiating the process of receptor internalization, often via clathrin-mediated endocytosis.[6] This process can be tracked in real-time by observing the movement of fluorescence from the cell membrane into distinct puncta within the cytoplasm, corresponding to endocytic vesicles.[7] Quantitative image analysis of this translocation allows for the determination of key kinetic parameters of receptor trafficking.

Signaling Pathway and Trafficking Overview

CCK receptors primarily couple to Gq-family G proteins.[8] Ligand binding initiates a conformational change, activating Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[9]

Simultaneously, agonist binding triggers receptor desensitization and internalization, a key mechanism for regulating signal duration. The internalized receptor is trafficked to early endosomes, where it can be sorted for either recycling back to the plasma membrane or degradation in lysosomes.



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Caption: Canonical Gq-mediated signaling pathway activated by CCK-8 binding.

Experimental Protocols

Preparation of Fluorescently Labeled CCK-8

While commercially available fluorescent CCK-8 is recommended for consistency, it can be synthesized by labeling the N-terminal amine of the peptide.

- Reagents: Sulfated CCK-8 peptide, an amine-reactive fluorescent dye with a succinimidyl ester (NHS ester) or tetrafluorophenyl (TFP) ester (e.g., Alexa Fluor™ 488 TFP Ester), reaction buffer (0.1 M sodium bicarbonate, pH 8.3), purification system (e.g., HPLC).
- Procedure: a. Dissolve the CCK-8 peptide in the reaction buffer. b. Dissolve the reactive dye in anhydrous DMSO immediately before use. c. Add the dye solution to the peptide solution at a molar ratio between 5:1 and 10:1 (dye:peptide). d. Incubate the reaction for 1 hour at room temperature, protected from light. e. Quench the reaction by adding a primary amine-containing buffer like Tris. f. Purify the labeled peptide from free dye using reverse-phase HPLC.[\[10\]](#) g. Confirm the product via mass spectrometry and determine the concentration and degree of labeling via spectrophotometry.[\[11\]](#)

Cell Culture and Seeding

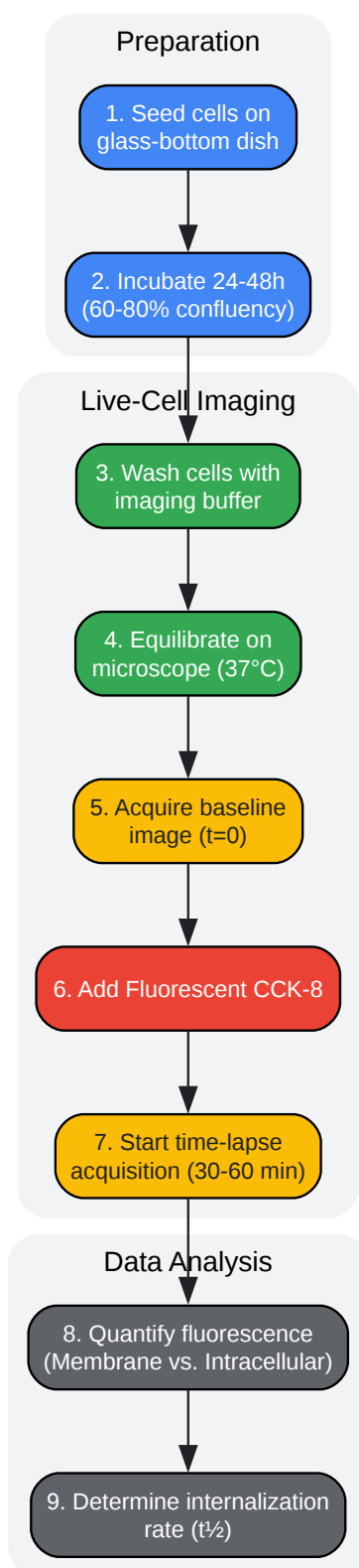
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used for their low endogenous receptor expression and are suitable for stable or transient transfection with human CCK1R or CCK2R.[\[2\]](#)[\[9\]](#)

- Culture: Maintain cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (if stably transfected) at 37°C in a 5% CO₂ humidified incubator.
- Seeding for Microscopy: a. Seed cells at a density of 1.5×10^5 cells/well onto sterile glass-bottom 35 mm dishes or 6-well plates containing coverslips.[\[12\]](#) b. Allow cells to adhere and grow for 24-48 hours to reach 60-80% confluency.

Live-Cell Imaging of Receptor Internalization

This protocol outlines a typical time-course experiment using a confocal microscope equipped with an environmental chamber.

- Preparation: a. Wash the cells twice with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4). b. Place the dish on the microscope stage and allow it to equilibrate to 37°C and 5% CO₂.
- Image Acquisition: a. Locate a field of healthy, fluorescent cells. Set the appropriate laser lines, filters, and detector settings for the chosen fluorophore (e.g., Ex/Em ~495/519 nm for Alexa Fluor 488).[13] b. Acquire a baseline image (t=0) to show the initial, pre-stimulation distribution of the receptor (if using a fluorescently-tagged receptor) or background fluorescence. c. To initiate internalization, carefully add the fluorescently labeled CCK-8 to the dish to a final concentration of 10-50 nM. d. Immediately begin time-lapse imaging, acquiring an image every 1-3 minutes for a total of 30-60 minutes.
- Controls:
 - Specificity Control: Pre-incubate cells with a 100-fold excess of unlabeled CCK-8 for 15 minutes before adding the fluorescent ligand. This should block binding and subsequent internalization.
 - Negative Control: Use non-transfected cells to ensure the fluorescent ligand does not exhibit non-specific binding or uptake.



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Caption: Workflow for receptor internalization assay using fluorescent CCK-8.

Data Analysis and Quantification

- Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Imaris) for processing. Apply background subtraction to correct for noise.[\[5\]](#)
- Quantification of Internalization: a. Define a Region of Interest (ROI) for the whole cell and a second ROI for the intracellular compartment (excluding the plasma membrane). b. Measure the mean fluorescence intensity in the intracellular ROI at each time point. c. Plot the increase in intracellular fluorescence over time. The data can be fitted to a one-phase association curve to calculate the internalization half-life ($t_{1/2}$).[\[7\]](#)

Representative Data

The following tables summarize representative quantitative data for CCK receptor interactions. Note that affinity can be affected by the size and properties of the attached fluorophore.

Table 1: Representative Binding Affinities (Kd) of CCK Analogs

Ligand	Receptor	Cell Line	Affinity (Kd, nM)	Comments
Unlabeled CCK-8	CCK1R	CHO	~0.5 - 2.0	High affinity for sulfated CCK-8. [8]
Unlabeled CCK-8	CCK2R	CHO / A431	~0.3 - 2.5	High affinity for both sulfated and non-sulfated CCK. [2] [3]
Fluorescent CCK-8*	CCK1R	N/A	1 - 10	Affinity is typically slightly lower than the unlabeled peptide.

| Fluorescent CCK-8* | CCK2R | N/A | 1 - 15 | The fluorophore may modestly reduce binding affinity. |

*Note: Specific K_d values for fluorescent analogs are highly dependent on the specific fluorophore and linker used and should be determined empirically. Values are representative estimates.

Table 2: Representative Receptor Internalization Kinetics

Receptor	Cell Line	Internalization (15 min)	Half-Life (t _{1/2})	Comments
CCK1R	NIH/3T3	~50%	5 - 10 min	Rapid internalization upon agonist stimulation.

| CCK2R | NIH/3T3 | ~11% | > 30 min | Internalization is significantly slower compared to CCK1R.[\[6\]](#) |

Troubleshooting

Problem	Possible Cause	Suggested Solution
No/Weak Signal	Low receptor expression.	Use a cell line with higher expression or a stronger promoter.
Inactive fluorescent ligand.	Verify ligand activity with a functional assay (e.g., calcium imaging). Check for photobleaching.	
High Background	Non-specific binding.	Decrease ligand concentration. Include an unlabeled competitor control. Ensure adequate washing steps.
Autofluorescence of cells/media.	Image cells in a phenol red-free medium. Acquire an unstained control image to set background threshold.	
No Internalization	Receptor internalization is impaired.	Verify cell health. Use a known positive control agonist. Check for mutations in the receptor's C-terminal tail that may affect trafficking.[6]
Imaging conditions are suboptimal.	Ensure cells are maintained at 37°C, as internalization is an active process.	
Rapid Photobleaching	High laser power; excessive exposure.	Reduce laser power to the minimum required for a good signal-to-noise ratio. Use a more photostable dye (e.g., Alexa Fluor series).[14] Reduce exposure time or frequency of image acquisition.

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